molecular formula C24H17Br2N3O B3879572 2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile

2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile

Cat. No. B3879572
M. Wt: 523.2 g/mol
InChI Key: YTFRTXATFUPQSE-VCHYOVAHSA-N
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Description

The compound “2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile” is a complex organic molecule that contains several functional groups and structural features. It includes a benzimidazole ring, a phenyl ring with bromine substituents, a methylbenzyl ether group, and an acrylonitrile group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different part of the molecule. The benzimidazole ring could be formed through the reaction of o-phenylenediamine with a carboxylic acid . The bromine substituents could be introduced through electrophilic aromatic substitution, and the ether and nitrile groups could be added through nucleophilic substitution reactions .


Molecular Structure Analysis

The benzimidazole ring system in the molecule is likely to be planar due to the sp2 hybridization of the atoms in the ring. The presence of the bromine atoms on the phenyl ring could cause this ring to be slightly non-planar due to the size of the bromine atoms .


Chemical Reactions Analysis

The benzimidazole ring is a common feature in many biologically active compounds and is likely to be involved in any reactions the compound undergoes. The bromine atoms could potentially be replaced in a substitution reaction, and the nitrile group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. The benzimidazole ring is likely to contribute to the compound’s aromaticity and stability .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Given the known biological activity of many benzimidazole derivatives, it could be interesting to investigate whether this compound has similar activities .

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3,5-dibromo-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br2N3O/c1-15-6-8-16(9-7-15)14-30-23-19(25)11-17(12-20(23)26)10-18(13-27)24-28-21-4-2-3-5-22(21)29-24/h2-12H,14H2,1H3,(H,28,29)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFRTXATFUPQSE-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C(C#N)C3=NC4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile

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